alpha-((2-(Dimethylamino)propoxy)methyl)benzyl alcohol
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Overview
Description
Alpha-((2-(Dimethylamino)propoxy)methyl)benzyl alcohol is an organic compound that features a benzyl alcohol moiety attached to a dimethylamino propoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((2-(Dimethylamino)propoxy)methyl)benzyl alcohol typically involves the reaction of benzyl alcohol with 2-(dimethylamino)propyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of benzyl alcohol attacks the electrophilic carbon of 2-(dimethylamino)propyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst. Commonly used solvents include dichloromethane or toluene, and bases like sodium hydroxide or potassium carbonate are employed to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Alpha-((2-(Dimethylamino)propoxy)methyl)benzyl alcohol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: PCC, DMP, and chromium(VI) reagents are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohol derivatives
Substitution: Substituted benzyl alcohols
Scientific Research Applications
Alpha-((2-(Dimethylamino)propoxy)methyl)benzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of alpha-((2-(Dimethylamino)propoxy)methyl)benzyl alcohol involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, where it donates electrons to electrophilic centers. Additionally, its dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: A simpler analog without the dimethylamino propoxy group.
2-(Dimethylamino)ethanol: Lacks the benzyl moiety but contains the dimethylamino group.
Uniqueness
Alpha-((2-(Dimethylamino)propoxy)methyl)benzyl alcohol is unique due to the presence of both the benzyl alcohol and dimethylamino propoxy functionalities. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
93309-65-0 |
---|---|
Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
2-[2-(dimethylamino)propoxy]-1-phenylethanol |
InChI |
InChI=1S/C13H21NO2/c1-11(14(2)3)9-16-10-13(15)12-7-5-4-6-8-12/h4-8,11,13,15H,9-10H2,1-3H3 |
InChI Key |
RQURBWRGYZPYIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC(C1=CC=CC=C1)O)N(C)C |
Origin of Product |
United States |
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